molecular formula C7H13BrO B3382253 2-Bromo-2,4-dimethylpentan-3-one CAS No. 3212-63-3

2-Bromo-2,4-dimethylpentan-3-one

Cat. No.: B3382253
CAS No.: 3212-63-3
M. Wt: 193.08 g/mol
InChI Key: PSQRABHKSDZETF-UHFFFAOYSA-N
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Description

2-Bromo-2,4-dimethylpentan-3-one is a branched α-brominated ketone with the molecular formula C₇H₁₁BrO (mol. weight: 191.07 g/mol). It features a bromine atom at the 2-position and methyl groups at the 2- and 4-positions of the pentan-3-one backbone. This compound is synthesized via the H₂O₂/HBr-mediated oxidative bromination of secondary alcohols, which allows selective mono- or di-bromination depending on reaction conditions . Its ¹³C NMR spectrum (CDCl₃) shows characteristic signals at δ 204.41 (CO), 53.84 (CHBr), and methyl/methylene resonances between δ 14.03–38.95, confirming its branched structure . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of thiazole derivatives and other heterocycles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,4-dimethylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-5(2)6(9)7(3,4)8/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQRABHKSDZETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278670
Record name 2-bromo-2,4-dimethylpentan-3-one
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Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3212-63-3
Record name NSC9041
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Record name 2-bromo-2,4-dimethylpentan-3-one
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Record name 2-bromo-2,4-dimethylpentan-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2,4-dimethylpentan-3-one can be synthesized through the bromination of 2,4-dimethyl-3-pentanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2,4-dimethylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile.

    Reduction: 2,4-Dimethyl-3-pentanol.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Organic Synthesis

2-Bromo-2,4-dimethylpentan-3-one serves as a key intermediate in organic synthesis due to its electrophilic nature. The bromine atoms can undergo nucleophilic substitution reactions, making it useful for synthesizing complex organic molecules.

  • Synthesis of Alkylated Products : It can react with nucleophiles such as organometallic reagents to produce various alkylated products.
  • Formation of α-Acetoxy Ketones : Electrochemical reduction in polar aprotic solvents yields α-acetoxy ketones, which are valuable in further synthetic pathways.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities :

  • Antimicrobial Properties : Studies show that brominated compounds can inhibit the growth of various bacterial strains.
  • Antifungal Activity : The presence of bromine has been linked to enhanced antifungal effects against pathogens like Candida albicans.

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated that certain dibrominated ketones, structurally related to this compound, exhibited significant antimicrobial properties against common bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes due to the electrophilic nature of bromine atoms.

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of halogenated compounds revealed that derivatives of this compound showed promising activity against Candida albicans. The study highlighted the importance of the bromine substituents in enhancing the compound's efficacy.

Mechanism of Action

The mechanism of action of 2-Bromo-2,4-dimethylpentan-3-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various transformations. The compound’s reactivity is influenced by the presence of the bromine atom, which can stabilize intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-bromo-2,4-dimethylpentan-3-one is best understood through comparison with related brominated ketones and α-bromo carbonyl compounds. Below is a detailed analysis:

2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one

  • Structure : This derivative incorporates a 2,4,5-trimethoxyphenyl group at the 1-position, introducing aromaticity and steric bulk.
  • Synthesis : Prepared via nucleophilic substitution or Friedel-Crafts acylation, leveraging the electron-rich aryl group for regioselectivity .
  • Applications : The trimethoxyphenyl moiety enhances its utility in medicinal chemistry, particularly as a precursor for antimalarial or anticancer agents. Its crystal structure reveals intramolecular C–H⋯O interactions, stabilizing the conformation .
  • Key Difference : The aromatic substituent increases molecular weight (C₁₆H₂₃BrO₄; 367.26 g/mol) and alters solubility compared to the simpler 2,4-dimethyl analog.

2-Bromo-1-cyclopropylethanone

  • Structure : A smaller α-bromoketone with a cyclopropyl group adjacent to the carbonyl.
  • Reactivity : The strained cyclopropane ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. This contrasts with the steric hindrance imparted by the dimethyl groups in this compound, which may slow such reactions .
  • Applications : Used in cyclopropane ring-opening reactions and as a building block for strained heterocycles.

1,5-Dibromopentan-2-one

  • Structure : A linear dibrominated ketone with bromine atoms at the 1- and 5-positions.
  • Reactivity: The dual bromine atoms enable sequential alkylation or elimination reactions, unlike the mono-bromo compound. For example, it can undergo double nucleophilic substitution to form cyclic ethers or sulfides.
  • Applications : Less common in medicinal chemistry due to its linearity but valuable in polymer cross-linking .

2-Bromo-2'-methoxy-1,1'-biphenyl

  • Structure : A brominated biphenyl derivative with a methoxy group, lacking a ketone functional group.
  • Applications : Primarily used in Suzuki-Miyaura cross-couplings to construct biaryl systems for organic electronics or pharmaceuticals. Its reactivity diverges sharply from α-bromoketones, as it participates in metal-catalyzed coupling rather than nucleophilic substitution .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Primary Applications
This compound C₇H₁₁BrO 191.07 2-Br, 2,4-diCH₃ Nucleophilic substitution, ketone chemistry Thiazole synthesis, intermediates
2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one C₁₆H₂₃BrO₄ 367.26 1-Aryl, 2-Br, 4,4-diCH₃ Friedel-Crafts acylation, C–H activation Medicinal chemistry
2-Bromo-1-cyclopropylethanone C₅H₇BrO 163.02 Cyclopropyl, 2-Br Ring-opening reactions Strained heterocycles
1,5-Dibromopentan-2-one C₅H₈Br₂O 243.93 1,5-diBr, linear chain Double substitution/elimination Polymer cross-linking
2-Bromo-2'-methoxy-1,1'-biphenyl C₁₃H₁₁BrO 263.13 Br, OCH₃, biphenyl Suzuki-Miyaura coupling Organic electronics

Research Findings and Implications

  • Steric Effects: The 2,4-dimethyl groups in this compound impose steric hindrance, reducing reaction rates in SN2 mechanisms compared to less hindered analogs like 2-bromo-1-cyclopropylethanone .
  • Electronic Effects : The electron-withdrawing bromine atom activates the carbonyl group toward nucleophilic attack, a feature shared across α-bromoketones but modulated by substituents (e.g., aryl groups in the trimethoxyphenyl derivative enhance resonance stabilization) .
  • Synthetic Utility : While this compound is ideal for thiazole synthesis, its dibromo counterpart (1,5-dibromopentan-2-one) finds niche use in polymer chemistry, highlighting how bromine positioning dictates application .

Biological Activity

2-Bromo-2,4-dimethylpentan-3-one, a brominated ketone, has garnered attention in chemical and biological research due to its potential applications in various fields, including medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₇H₁₃BrO
  • Molecular Weight : 189.09 g/mol
  • CAS Number : 3212-63-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom can enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions and potentially inhibit enzymatic activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study assessing various halogenated compounds, it was found that this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This suggests its potential utility as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages. A notable study demonstrated that treatment with the compound led to a decrease in TNF-alpha levels by approximately 30% compared to untreated controls.

Case Study 1: Agricultural Applications

A study investigated the effects of this compound on plant growth. The compound was applied at varying concentrations to rice seeds. Results indicated that at lower concentrations (31.25 ppm), there was a significant stimulation of root growth (34.16% increase), while higher concentrations (1000 ppm) resulted in inhibition (12.82% decrease in shoot length). This dual effect highlights its potential as a growth regulator in agricultural practices.

Case Study 2: Synthesis and Biological Evaluation

In a synthetic approach, researchers synthesized derivatives of this compound to evaluate their biological activities. One derivative showed enhanced antibacterial activity compared to the parent compound, suggesting that structural modifications can lead to improved pharmacological profiles.

Q & A

Q. How should researchers design kinetic studies to model the bromination mechanism of 2,4-dimethylpentan-3-one?

  • Methodological Answer: Use stopped-flow UV-Vis spectroscopy to monitor enol formation rates. Fit data to a pseudo-first-order model, varying HBr concentration and temperature to derive activation parameters (ΔH‡, ΔS‡) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2,4-dimethylpentan-3-one
Reactant of Route 2
2-Bromo-2,4-dimethylpentan-3-one

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